

An In-depth Technical Guide to SJ1008030: A Formidable Degrader of JAK2

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Compound of Interest		
Compound Name:	SJ1008030 formic	
Cat. No.:	B12376149	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2).[1][2][3] This technical guide provides a comprehensive overview of the formic acid salt of SJ1008030, detailing its chemical properties, mechanism of action, and its effects on relevant signaling pathways. The document includes a compilation of quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of the underlying biological and experimental workflows. This guide is intended to serve as a valuable resource for researchers in oncology, particularly those focused on hematological malignancies such as CRLF2-rearranged Acute Lymphoblastic Leukemia (ALL).

Core Compound Properties

SJ1008030 is a heterobifunctional molecule that simultaneously binds to JAK2 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of JAK2.[3] The formic acid variant, **SJ1008030 formic**, is frequently utilized in research settings.



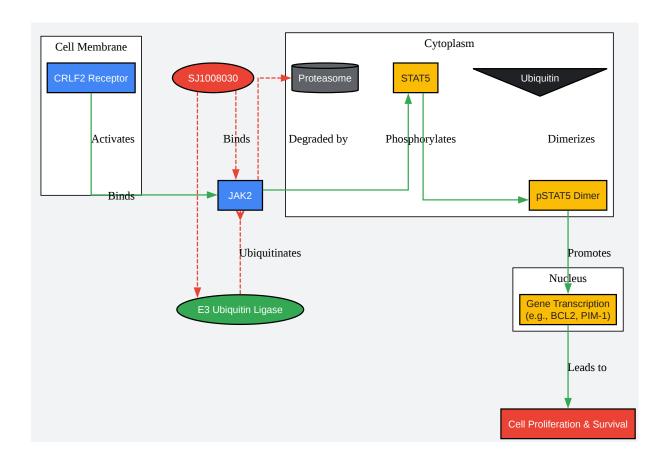
Property	Value	Reference
Chemical Formula	C42H43N13O7S (formic acid salt adds CH2O2)	[4]
Molecular Weight	873.94 g/mol (free base)	[1]
Appearance	Solid powder	[5]
Solubility	Soluble in DMSO	[6]
Storage	-20°C for long-term storage	[4]

Mechanism of Action and Signaling Pathway

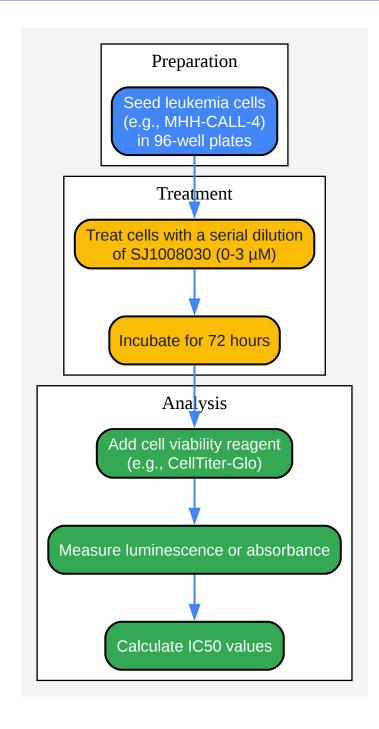
SJ1008030 exerts its therapeutic effect by hijacking the cell's natural protein disposal system to eliminate JAK2. This targeted degradation effectively shuts down the constitutively active JAK-STAT signaling pathway, a key driver in certain cancers, particularly CRLF2-rearranged Acute Lymphoblastic Leukemia (ALL).[1][7]

In CRLF2-rearranged ALL, the overexpression of the CRLF2 receptor leads to ligand-independent activation of JAK2.[2][7] Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5).[7][8] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival, including members of the BCL2 family and PIM-1 kinase.[9][10] SJ1008030-mediated degradation of JAK2 abrogates this entire cascade.

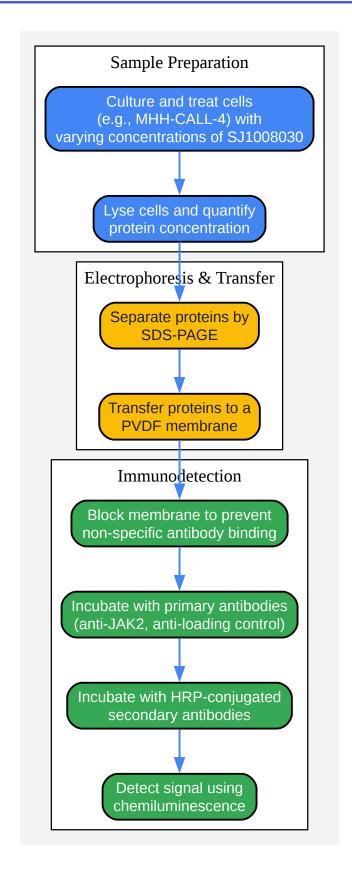












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